7-benzyl-8-(2,3-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-BENZYL-8-(2,3-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C22H22N4O3 It is known for its unique structure, which includes a purine core substituted with benzyl and dimethylphenoxy groups
Preparation Methods
The synthesis of 7-BENZYL-8-(2,3-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, typically starting with the preparation of the purine core. The synthetic route may include the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.
Substitution Reactions: The benzyl and dimethylphenoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents to facilitate the substitution process.
Final Assembly: The final step involves the coupling of the substituted purine core with the remaining functional groups under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
7-BENZYL-8-(2,3-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-BENZYL-8-(2,3-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-BENZYL-8-(2,3-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
When compared to similar compounds, 7-BENZYL-8-(2,3-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique substitution pattern and structural features. Similar compounds include:
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Xanthine: A precursor to various purine derivatives with biological activity.
The uniqueness of 7-BENZYL-8-(2,3-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific benzyl and dimethylphenoxy substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-benzyl-8-(2,3-dimethylphenoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22N4O3/c1-14-9-8-12-17(15(14)2)29-21-23-19-18(20(27)25(4)22(28)24(19)3)26(21)13-16-10-6-5-7-11-16/h5-12H,13H2,1-4H3 |
InChI Key |
VMRDZAMRGODHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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